![molecular formula C16H28N2O4 B14000176 Hexahydro-pyrrolo[3,4-b]pyrrole-1,5-dicarboxylic acid di-tert-butyl ester](/img/structure/B14000176.png)
Hexahydro-pyrrolo[3,4-b]pyrrole-1,5-dicarboxylic acid di-tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexahydro-pyrrolo[3,4-b]pyrrole-1,5-dicarboxylic acid di-tert-butyl ester is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique hexahydro-pyrrolo structure, which contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of hexahydro-pyrrolo[3,4-b]pyrrole-1,5-dicarboxylic acid di-tert-butyl ester involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Hexahydro-pyrrolo[3,4-b]pyrrole-1,5-dicarboxylic acid di-tert-butyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be utilized in the study of enzyme interactions and protein bindingAdditionally, it is used in various industrial processes due to its unique chemical properties .
Wirkmechanismus
The mechanism of action of hexahydro-pyrrolo[3,4-b]pyrrole-1,5-dicarboxylic acid di-tert-butyl ester involves its interaction with specific molecular targets. These interactions can lead to changes in molecular pathways, affecting various biological processes. The exact mechanism may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Hexahydro-pyrrolo[3,4-b]pyrrole-1,5-dicarboxylic acid di-tert-butyl ester can be compared with other similar compounds, such as pyrrole derivatives and other hexahydro-pyrrolo compounds. Its unique structure and reactivity make it distinct from these related compounds. Similar compounds include pyrrole-2,5-dicarboxylic acid and other pyrrole-based esters .
Eigenschaften
Molekularformel |
C16H28N2O4 |
|---|---|
Molekulargewicht |
312.40 g/mol |
IUPAC-Name |
ditert-butyl 2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1,5-dicarboxylate |
InChI |
InChI=1S/C16H28N2O4/c1-15(2,3)21-13(19)17-9-11-7-8-18(12(11)10-17)14(20)22-16(4,5)6/h11-12H,7-10H2,1-6H3 |
InChI-Schlüssel |
NUFHKZGSNPPTQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2C1CN(C2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



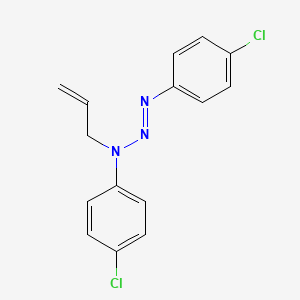
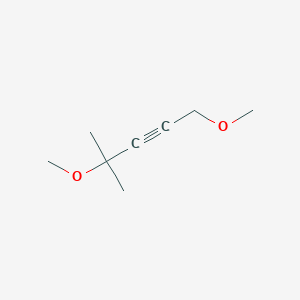
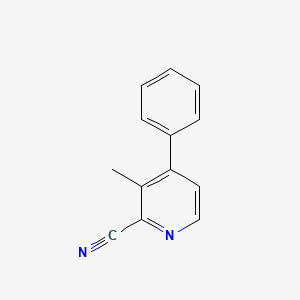

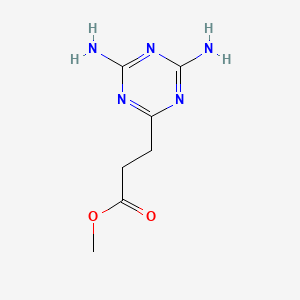
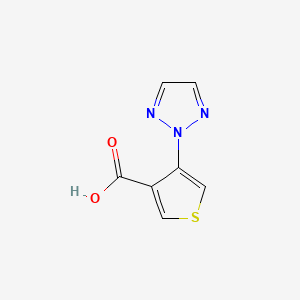
![[2-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B14000120.png)
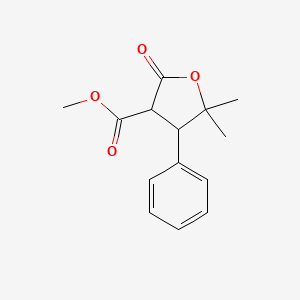




![2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14000161.png)
